[4-(Methylamino)-3-nitrophenyl]methanol
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Overview
Description
“[4-(Methylamino)-3-nitrophenyl]methanol”, also known as Methylaminonitrobenzyl alcohol, is an organic compound that has recently garnered interest in scientific research due to its unique chemical properties and potential applications in various fields. It is generally prepared as a solid form .
Molecular Structure Analysis
The molecular formula of “[4-(Methylamino)-3-nitrophenyl]methanol” is C8H10N2O3 . The InChI code is 1S/C8H10N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-4,9,11H,5H2,1H3 .
Physical And Chemical Properties Analysis
“[4-(Methylamino)-3-nitrophenyl]methanol” is a solid at room temperature . Its melting point is between 125 - 127 degrees Celsius . The molecular weight is 182.18 .
Scientific Research Applications
1. Applications in Acidity Function Analysis
[4-(Methylamino)-3-nitrophenyl]methanol's derivatives have been analyzed to understand the applicability of Hammett's acidity function in methanol-water mixtures. The dissociation constants of various derivatives were studied, showing that the acidity function H0 in methanol-water solutions is influenced by the percentage of methanol, indicating that H0 is not a consistent measure of acidity across different solvents (Ligny et al., 2010).
2. Role in Solvatochromic Studies
Derivatives of [4-(Methylamino)-3-nitrophenyl]methanol have been utilized in studying solvatochromic behaviors. The UV-vis spectroscopic behavior of these derivatives was explored to understand solute-solvent interactions and hydrogen bonding. The study provided insights into solvatochromism reversal and the unique behaviors of these derivatives in different solvent mixtures (Nandi et al., 2012).
3. Utility in Chemical Synthesis and Catalysis
The molecule and its related structures have found applications in chemical synthesis and catalysis. A study showcased the use of methanol as a hydrogen source and C1 synthon in N-methylation of amines and transfer hydrogenation of nitroarenes using derivatives of [4-(Methylamino)-3-nitrophenyl]methanol. The research highlights the significance of these compounds in developing clean and cost-effective synthetic methods (Sarki et al., 2021).
4. Contributions to Imaging in Medical Research
Compounds related to [4-(Methylamino)-3-nitrophenyl]methanol have been synthesized for potential use in medical imaging, specifically for imaging of LRRK2 enzyme in Parkinson's disease. The study presents the synthesis and characterization of these compounds, demonstrating their potential in enhancing the understanding and diagnosis of neurological disorders (Wang et al., 2017).
5. Contributions to Material Science and Sensor Development
A derivative of [4-(Methylamino)-3-nitrophenyl]methanol was involved in developing a highly methanol-selective vapochromic response in a nickel(II)-quinonoid complex. The structural transformation exhibited by the complex in the presence of methanol vapor demonstrated potential applications in memory devices, chemical sensors, and smart responsive materials, indicating the material science relevance of compounds related to [4-(Methylamino)-3-nitrophenyl]methanol (Kar et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[4-(methylamino)-3-nitrophenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-4,9,11H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTXKCNAHJKKQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489025 |
Source
|
Record name | [4-(Methylamino)-3-nitrophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methylamino)-3-nitrophenyl]methanol | |
CAS RN |
62347-97-1 |
Source
|
Record name | [4-(Methylamino)-3-nitrophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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